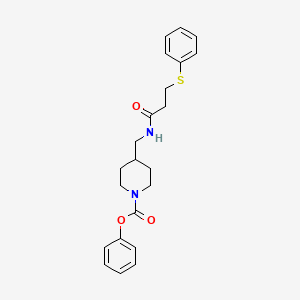

Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenylthio group, and a carboxylate ester

Properties

IUPAC Name |

phenyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-21(13-16-28-20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)27-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRSXNHXPCIMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the phenylthio group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the piperidine ring.

Amidation: The propanamido group is introduced through amidation reactions, typically using reagents like carbodiimides.

Esterification: The final step involves esterification to form the carboxylate ester.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring or the phenylthio group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential therapeutic effects.

Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylthio group may also play a role in binding to proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

Piperidine-1-carboxylate esters: These compounds share the piperidine ring and ester functional group but may have different substituents, leading to varied biological activities.

Phenylthio-substituted compounds: These compounds contain the phenylthio group, which can confer similar chemical reactivity and biological properties.

Amido-substituted piperidines: These compounds have an amido group attached to the piperidine ring, similar to the propanamido group in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylate group and an amide linkage, along with a phenylthio group attached to a propanamido chain. This unique structure contributes to its pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 341.45 g/mol |

| Structural Characteristics | Piperidine ring, carboxylate group, phenylthio substituent |

This compound primarily acts as an orexin type 2 receptor agonist . Orexin receptors are involved in regulating various physiological processes, including:

- Appetite regulation

- Sleep-wake cycles

By activating these receptors, the compound may have therapeutic implications for conditions such as narcolepsy and obesity. The orexin system plays a crucial role in maintaining wakefulness and energy balance, making this compound a candidate for further research in these areas .

Biological Activity

Research indicates that the compound exhibits significant biological activity through its interaction with orexin receptors. Studies have shown that compounds targeting these receptors can influence appetite and sleep patterns, which are critical factors in obesity management and sleep disorders.

Case Studies

- Orexin Receptor Agonism : In vitro studies demonstrated that this compound binds effectively to orexin type 2 receptors, showing a higher binding affinity compared to other piperidine derivatives .

- Therapeutic Potential : A study evaluated the effects of orexin receptor agonists in animal models of narcolepsy, revealing that administration of similar compounds led to increased wakefulness and reduced sleep episodes . This suggests that this compound may have comparable effects.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with other related compounds is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-phenethyl)-4-piperidinone | Piperidinone structure | Known for analgesic properties |

| Fentanyl | Potent synthetic opioid | Strong analgesic effects; used clinically |

| Acetylfentanyl | Analog of fentanyl | Less potent than fentanyl but similar structure |

This compound stands out due to its specific substitution pattern that enhances selectivity for orexin receptors compared to other piperidine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : React a piperidine precursor (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) with 3-(phenylthio)propanoyl chloride under anhydrous conditions to form the amide linkage.

- Step 2 : Deprotect the tert-butyl carbamate group using acidic conditions (e.g., TFA or HCl) .

- Step 3 : Introduce the phenyl carbamate group via reaction with phenyl chloroformate in refluxing toluene, followed by purification using flash chromatography (0–10% EtOAc/hexanes) .

- Key Variables : Stoichiometric excess of phenyl chloroformate (1.8–2.5 eq.), reaction temperature (110°C), and inert atmosphere (argon) improve yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.40–7.24 ppm, methylene groups at δ 3.66 ppm) and carbon assignments (e.g., carbonyl carbons at δ 173–174 ppm) .

- GC/MS : Confirm molecular ion peaks (e.g., m/z 380 for related piperidinecarboxylates) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What safety protocols are critical during handling and synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, respiratory protection, and eye/face shields to avoid inhalation or contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., propionic anhydride, phenyl chloroformate) .

- Waste Management : Quench reactive intermediates (e.g., excess chloroformate with trimethylamine) and dispose of organic waste via certified facilities .

Advanced Research Questions

Q. How can researchers address low yields during carbamate formation?

- Methodological Answer :

- Reagent Optimization : Use 1.5–2.0 eq. of phenyl chloroformate to ensure complete reaction with the piperidine amine group .

- Solvent Selection : Toluene or dichloromethane enhances solubility of intermediates, reducing side reactions .

- Quenching Strategy : Add trimethylamine (1.0 eq.) post-reaction to neutralize unreacted chloroformate, improving purity before chromatography .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Core Modifications : Replace the phenylthio group with bioisosteres (e.g., sulfonyl, methylsulfonamido) to assess impact on target binding .

- Piperidine Substitutions : Introduce substituents (e.g., 4-fluorophenyl, trifluoromethyl) to evaluate steric and electronic effects on potency .

- Biological Assays : Test analogs in TRPV1 antagonist assays (IC₅₀) or kinase inhibition models, using radiolabeled ligands (e.g., [³H]CP-55940) for competitive binding studies .

Q. How can contradictory biological assay data be resolved?

- Methodological Answer :

- Assay Validation : Include positive controls (e.g., JZL-184 for hydrolase assays) and validate receptor specificity using knockout cell lines .

- Orthogonal Methods : Cross-verify results with SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., calcium flux for TRPV1) .

- Data Normalization : Use Z-factor analysis to assess assay robustness and minimize variability between replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.